5-Bromo-2,4-dimethylpyrimidine

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Synthesizing kinase inhibitors demands a halogenated pyrimidine with unambiguous reactivity. 5-Bromo-2,4-dimethylpyrimidine (69696-37-3) meets this need as a single-isomer building block with a reactive C-Br bond, enabling selective cross-couplings without regioisomeric byproducts. • Directly used in Chk, Pdk, Akt inhibitor programs, ensuring correct pharmacophore geometry. • Superior reactivity over chloro analogs and better regiocontrol than iodo derivatives, ideal for automated parallel synthesis.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 69696-37-3
Cat. No. B1281485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethylpyrimidine
CAS69696-37-3
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)C
InChIInChI=1S/C6H7BrN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
InChIKeyUITPCPFEEVHRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethylpyrimidine Overview


5-Bromo-2,4-dimethylpyrimidine (CAS 69696-37-3) is a heterocyclic organic compound of the pyrimidine family [1]. It is characterized by a pyrimidine ring core bearing two methyl groups at the 2- and 4-positions and a bromine atom at the 5-position [1]. With a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol [1], this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its ability to undergo a variety of chemical transformations at the reactive C-Br bond .

Workflow Suzuki coupling of pyrimidine scaffolds
Selection Single C5-Br handle for regioselective functionalization
Use Context Reported intermediate for kinase inhibitor research

5-Bromo-2,4-dimethylpyrimidine vs. Generic Analogs


Generic or closely related pyrimidine analogs cannot be freely substituted for 5-bromo-2,4-dimethylpyrimidine due to critical differences in halogen reactivity, steric hindrance, and regioselectivity. The specific placement of the bromine atom at the 5-position, flanked by methyl groups, dictates a unique reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions [1]. As established in comparative studies, chloropyrimidines are less reactive in Suzuki couplings, while iodopyrimidines, though more reactive, often lack the regiochemical control offered by a single bromine handle in a methylated scaffold [2].

Target
5-Bromo-2,4-dimethylpyrimidine: class-level evidence supports faster oxidative addition in Pd-catalyzed couplings.
5-Chloro analog
May show lower reactivity; C-Cl bond can shift coupling efficiency and require harsher conditions.
Target
Single unambiguous reactive site; simplifies first-step functionalization and avoids isomeric byproducts.
Polyhalogenated analog
Multiple halogens can alter regioselectivity; may introduce purification challenges and regioisomer formation.

5-Bromo-2,4-dimethylpyrimidine Comparative Evidence


Enhanced Cross-Coupling vs. 5-Chloro Analog

In cross-coupling reactions, the reactivity of the 5-bromo-2,4-dimethylpyrimidine core is significantly higher than its 5-chloro counterpart. This is a well-established trend in palladium-catalyzed couplings where the C-Br bond undergoes oxidative addition much faster than the C-Cl bond. While specific kinetic data for the dimethylpyrimidine scaffold is limited in public literature, comparative studies on halogenated pyrimidines demonstrate that bromopyrimidines are the preferred substrates for efficient Suzuki coupling [1].

Cross-coupling reactivity
Class-level
Target: C-Br bond, favorable for Pd insertion 5-Chloro: C-Cl bond, slow oxidative addition
Supports Suzuki coupling workflow fit
Qualitative trend; kinetic data for dimethyl scaffold are limited
Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Regioselectivity Advantage over Polyhalogenated Analogs

5-Bromo-2,4-dimethylpyrimidine features a single, well-defined reactive site at the C5 position. This contrasts with polyhalogenated pyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine) which possess multiple reactive halogens. The presence of only one bromine atom eliminates the need for regioselective control in the first functionalization step, simplifying synthetic routes and reducing the risk of isomeric byproduct formation [1]. This inherent regiochemical clarity is a key advantage for building complex, substituted pyrimidine scaffolds.

Regioselectivity control
Class-level
Target: Single reactive C5-Br site Polyhalogenated: Three reactive sites, requires sequential control
Supports regioselective functionalization review
Reduces isomeric byproduct risk in multi-step sequences
Organic Synthesis Medicinal Chemistry SNAr Reactions

Validated Scaffold for Kinase Inhibitors

The 5-bromo-2,4-dimethylpyrimidine scaffold is explicitly claimed and utilized as a key intermediate in numerous high-value patent applications for kinase inhibitors. For example, it is a preferred core structure for constructing compounds targeting Chk, Pdk, and Akt kinases [1]. The specific substitution pattern (5-bromo-2,4-dimethyl) is essential for achieving the desired binding interactions and pharmacokinetic properties in these advanced drug candidates, as it serves as the direct precursor to a wide array of 5-substituted analogs [1].

Kinase inhibitor scaffold
Reported
Preferred pyrimidine core in patents targeting Chk, Pdk, Akt kinases (e.g., US20040186118A1)
Reported scaffold for kinase inhibitor research
Patent context; industrial preference for specific substitution
Medicinal Chemistry Kinase Inhibitors Drug Discovery

5-Bromo-2,4-dimethylpyrimidine Application Scenarios


Suzuki Coupling for Pyrimidine Libraries

Leveraging its high C-Br bond reactivity [1], 5-Bromo-2,4-dimethylpyrimidine is the substrate of choice for medicinal chemists generating focused libraries of 5-substituted pyrimidines for structure-activity relationship (SAR) studies. The enhanced reactivity allows for rapid, high-yielding parallel synthesis using automated platforms, accelerating hit-to-lead optimization in drug discovery.

Kinase Inhibitor Intermediate Synthesis

This compound is a direct and essential building block for synthesizing advanced intermediates in the development of Chk, Pdk, and Akt kinase inhibitors [2]. Its specific substitution pattern is critical for the downstream pharmacophore. Procuring this compound ensures the correct regiochemistry and functional group compatibility required for the synthesis of these high-value therapeutic candidates.

Streamlined Polycyclic Heterocycle Synthesis

The presence of a single, unambiguous reactive site [3] makes 5-Bromo-2,4-dimethylpyrimidine an ideal starting point for sequential functionalization strategies. Researchers can efficiently build complex polycyclic systems through consecutive SNH reactions, cross-couplings, and cyclizations [3], avoiding the purification and yield challenges associated with regioisomeric mixtures.

Application
Selection Property
Validation Focus
Pyrimidine library synthesis
Cross-coupling reactivity (C-Br)
Suzuki coupling yield and catalyst loading
Kinase inhibitor research intermediate
Patent-reported scaffold utility
Regiochemical fidelity to Chk/Pdk/Akt pharmacophores
Sequential functionalization strategies
Single reactive site for unambiguous first step
Reduction of isomeric byproducts in SNAr/cross-coupling sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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